molecular formula C11H10N2O2 B8758782 Methyl 6-aminoquinoline-5-carboxylate CAS No. 681246-33-3

Methyl 6-aminoquinoline-5-carboxylate

Cat. No.: B8758782
CAS No.: 681246-33-3
M. Wt: 202.21 g/mol
InChI Key: FIXBNTGMWHOFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-aminoquinoline-5-carboxylate is a quinoline derivative characterized by an amino group at position 6 and a methyl ester at position 5 of the quinoline ring.

Properties

CAS No.

681246-33-3

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 6-aminoquinoline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-3-2-6-13-9(7)5-4-8(10)12/h2-6H,12H2,1H3

InChI Key

FIXBNTGMWHOFHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 6-aminoquinoline-5-carboxylate with structurally related quinoline derivatives, focusing on substituent positions, functional groups, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes
This compound 6-NH₂, 5-COOCH₃ C₁₁H₁₀N₂O₂ 218.21 (calc) Hypothetical; amino group enhances polarity and potential hydrogen bonding
Methyl 2-acetamidoquinoline-6-carboxylate 2-NHAc, 6-COOCH₃ C₁₃H₁₂N₂O₃ 244.25 Acetamido group reduces reactivity compared to NH₂; acute toxicity (Category 4 for oral, dermal, inhalation)
Methyl 5-amino-8-methoxy-4-phenylquinoline-6-carboxylate 5-NH₂, 8-OCH₃, 4-Ph, 6-COOCH₃ C₁₈H₁₆N₂O₃ 308.34 Methoxy and phenyl groups increase lipophilicity; used in antimalarial research
Methyl quinoline-5-carboxylate 5-COOCH₃ C₁₁H₉NO₂ 187.20 Lacks amino group; lower polarity and reduced solubility in aqueous media
Methyl quinoline-6-carboxylate 6-COOCH₃ C₁₁H₉NO₂ 187.20 Structural isomer; ester position affects electronic distribution and binding affinity

Key Research Findings

Substituent Effects on Solubility: The amino group in this compound increases polarity compared to non-amino analogs like methyl quinoline-5-carboxylate, suggesting improved aqueous solubility . Lipophilic groups (e.g., phenyl in methyl 5-amino-8-methoxy-4-phenylquinoline-6-carboxylate) enhance membrane permeability, critical for bioactive molecules .

Toxicity and Safety: Methyl 2-acetamidoquinoline-6-carboxylate is classified as acutely toxic (Category 4) across multiple exposure routes, necessitating stringent handling protocols . By contrast, the amino-substituted analog may exhibit different toxicity due to reduced metabolic activation.

Synthetic Challenges: Introducing amino groups at position 6 (vs. acetamido or chloro substituents) requires selective protection-deprotection strategies, as seen in the synthesis of methyl 5-amino-8-methoxy-4-phenylquinoline-6-carboxylate .

Critical Analysis of Contradictions and Limitations

  • Data Gaps: Direct spectroscopic or pharmacological data for this compound are absent in the provided evidence. Inferences rely on structurally related compounds.

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